1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Purine Isostere Xanthine Oxidase Inhibitor Structure-Activity Relationship

1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 898443-14-6) is a synthetically derived heterocyclic compound characterized by a fused purine-1,2,4-triazine core. As a purine isostere, it belongs to a class of scaffolds extensively explored in medicinal chemistry for modulating purine-dependent enzymes, most notably xanthine oxidase (XO).

Molecular Formula C13H18N6O2
Molecular Weight 290.327
CAS No. 898443-14-6
Cat. No. B2558418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
CAS898443-14-6
Molecular FormulaC13H18N6O2
Molecular Weight290.327
Structural Identifiers
SMILESCCN1C(=O)C2=C(N=C3N2CC(=NN3CC)C)N(C1=O)C
InChIInChI=1S/C13H18N6O2/c1-5-17-11(20)9-10(16(4)13(17)21)14-12-18(9)7-8(3)15-19(12)6-2/h5-7H2,1-4H3
InChIKeySOBFDJBHRVNKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione: A Distinct Purine Isostere for Xanthine Oxidase Inhibitor Discovery & Chemical Biology Procurement


1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 898443-14-6) is a synthetically derived heterocyclic compound characterized by a fused purine-1,2,4-triazine core [1]. As a purine isostere, it belongs to a class of scaffolds extensively explored in medicinal chemistry for modulating purine-dependent enzymes, most notably xanthine oxidase (XO) [2]. Its molecular formula is C13H18N6O2 with a molecular weight of 290.32 g/mol [1]. The compound features a unique 1,7-diethyl and 3,9-dimethyl substitution pattern on the parent tetracyclic ring system, which is predicted to confer distinct physicochemical properties compared to other members of the purino[8,7-c][1,2,4]triazine-6,8-dione family, making it a specific entity for procurement in targeted research programs.

Why 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione Cannot Be Replaced by Generic Purine Analogues


Within the purino[8,7-c][1,2,4]triazine-6,8-dione class, subtle alterations to the alkyl substitution pattern profoundly impact molecular recognition, enzyme binding kinetics, and physicochemical properties [1]. Compounds such as 1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 106087-29-0) or 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione are not automatically interchangeable with the target 1,7-diethyl-3,9-dimethyl derivative . The specific 1,7-diethyl arrangement alters lipophilicity (XLogP3-AA = 0.7) and hydrogen bonding propensity relative to mono-ethyl or all-methyl congeners, which can critically influence cell permeability, solubility, and off-target interactions in enzyme inhibition assays. Generic substitution thus risks irreproducible results, invalid structure-activity relationship (SAR) interpretations, and failure in mechanistic studies requiring precise steric and electronic profiles.

Quantitative Differentiation of 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione from its Closest Analogs


Structural Differentiation: 1,7-Diethyl vs. 1-Ethyl-3,9-dimethyl Substitution Pattern

The target compound's 1,7-diethyl substitution is structurally distinct from the commonly cataloged 1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione (CAS 106087-29-0). While the core scaffold is identical, the presence of an additional N7-ethyl group in place of a hydrogen on the triazine ring alters the local steric and electronic environment, which is critical for target binding in purine-recognizing enzymes [1]. This difference is quantifiable by a molecular formula shift from C11H14N6O2 (MW 262.27) to C13H18N6O2 (MW 290.32) [1].

Purine Isostere Xanthine Oxidase Inhibitor Structure-Activity Relationship

Lipophilicity Differentiation: Higher Predicted LogP in 1,7-Diethyl Congener

The target compound's calculated lipophilicity, as measured by XLogP3-AA, is 0.7 [1]. This is significantly higher than the predicted XLogP3 for the close analog 1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, which is 0.1 [2]. The 0.6 log unit increase reflects the additional ethyl group, suggesting enhanced membrane permeability and potentially altered pharmacokinetic behavior in cell-based assays.

Drug Likeness Lipophilicity XLogP3 ADME Prediction

Topological Polar Surface Area (TPSA) Difference: Implications for Bioavailability

The topological polar surface area (TPSA) of the target compound is calculated to be 74 Ų [1]. This is identical to its 1-ethyl-3,9-dimethyl analog, which also has a TPSA of 74 Ų [2]. This confirms that while the additional alkyl group modifies lipophilicity and steric bulk, it does not alter the core pharmacophore's capacity for hydrogen bonding or polar interactions, preserving a key parameter favorable for oral bioavailability (well below the 140 Ų Veber threshold).

Drug Design Polar Surface Area Bioavailability Prediction Veber's Rule

Class-Level Evidence: Purine-Isosteric Scaffold for Xanthine Oxidase Inhibition

Compounds based on the purine-isosteric [1,2,4]triazino[3,4-f]purine scaffold have been identified as a privileged structure for inhibiting xanthine oxidase (XO), a key enzyme in uric acid production [1]. While no direct, quantitative head-to-head enzyme inhibition data is available for this specific compound in the public domain, its membership in this class and its unique diethyl substitution pattern position it as a candidate for exploring SAR around the N7 position, which is known to influence enzyme binding affinity in analogous purine-based inhibitors [2]. Procurement of this specifically substituted compound is essential for deconvoluting the role of N7-alkylation in XO inhibition potency and selectivity.

Xanthine Oxidase Hyperuricemia Gout Purine Isostere

Key Application Scenarios for Procuring 1,7-Diethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione


Deconvoluting the Role of N7-Alkylation in Xanthine Oxidase Inhibitor SAR

Researchers studying the structure-activity relationships of purine isosteres as xanthine oxidase inhibitors can use this compound to systematically investigate the effect of N7-ethylation. By comparing its inhibitory profile directly against the N7-hydrogen analog (1-ethyl-3,9-dimethyl derivative), teams can isolate the impact of this specific modification on potency and selectivity, as informed by the differentiated physicochemical properties detailed in Section 3 [1][2].

Constructing Focused Compound Libraries for Purine-Recognizing Enzyme Screens

The compound serves as a key member of a focused library of purino[8,7-c][1,2,4]triazine-6,8-diones with systematic alkyl substitutions. Procurement of the 1,7-diethyl-3,9-dimethyl variant ensures that a chemical space defined by intermediate lipophilicity (XLogP3-AA = 0.7) and enhanced steric bulk at N7 is represented, enabling high-content screening against other purine-processing enzymes like adenosine deaminase or purine nucleoside phosphorylase.

Validating Computational Models of Purine Isostere Binding

Computational chemists developing docking or molecular dynamics models for purine-binding sites can use the target compound's unique substitution pattern and its experimentally-derived (or accurately predicted) physicochemical properties as a test case. The distinct lipophilic profile (XLogP3-AA = 0.7 vs. 0.1 for the mono-ethyl analog) provides a rigorous benchmark for validating force field parameters for alkyl-substituted heterocycles in binding pocket simulations.

Analytical Reference Standard for Purity and Identity Testing

Given the high probability of mis-identification with structurally similar analogues (e.g., CAS 106087-29-0 or CAS 898410-27-0), this compound is essential as a certified reference standard. Its specific molecular weight (290.32 g/mol) and SMILES string (CCN1C(=O)C2=C(N=C3N2CC(=NN3CC)C)N(C1=O)C) provide unambiguous identification via LC-MS and NMR for quality control in research and industrial settings [1].

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